N'-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
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Overview
Description
N’-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound with potential applications in various fields such as pharmaceuticals, chemistry, and materials science. This compound features a piperidine ring, a fluorophenyl group, and a pyrrolidinone moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include various amines, acids, and coupling agents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
N’-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N’-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research focuses on its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N’-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, fluorophenyl compounds, and pyrrolidinone-containing molecules. Examples are:
- Piperidine derivatives: N-phenylpiperidine, N-benzylpiperidine
- Fluorophenyl compounds: 4-fluorobenzamide, 4-fluorophenylalanine
- Pyrrolidinone-containing molecules: 2-pyrrolidinone, N-methyl-2-pyrrolidinone .
Uniqueness
N’-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN5O4/c1-17-15-21(8-9-22(17)32-12-2-3-23(32)33)29-25(35)24(34)28-16-18-10-13-31(14-11-18)26(36)30-20-6-4-19(27)5-7-20/h4-9,15,18H,2-3,10-14,16H2,1H3,(H,28,34)(H,29,35)(H,30,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBBKWXEWQVRHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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